tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
CAS No.:
Cat. No.: VC20511997
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O3 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | tert-butyl 4-(5-hydroxypyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-8-6-11(7-9-17)13-5-4-12(18)10-16-13/h4-6,10,18H,7-9H2,1-3H3 |
| Standard InChI Key | CCUINTBSZCTNOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=C(C=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, tert-butyl 4-(5-hydroxypyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate, reflects its bifunctional architecture:
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A 5-hydroxypyridin-2-yl group provides hydrogen-bonding capability and aromaticity.
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A 3,6-dihydro-2H-pyridine ring introduces partial saturation, enhancing conformational flexibility.
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The Boc group (tert-butoxycarbonyl) serves as a protective moiety for amines, enabling selective functionalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃ |
| Molecular Weight | 276.33 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=C(C=C2)O |
| InChI Key | CCUINTBSZCTNOS-UHFFFAOYSA-N |
| PubChem CID | 57930045 |
The Boc group’s steric bulk stabilizes the compound against nucleophilic attack, while the dihydropyridine segment allows for redox-active behavior .
Synthesis and Optimization Strategies
Boc Protection and Coupling Reactions
A common synthesis route involves the use of di-tert-butyl pyrocarbonate (Boc₂O) to install the Boc group onto a preformed dihydropyridine intermediate. Pozdnev (1995) demonstrated that Boc₂O efficiently activates carboxylic acids in the presence of ammonium hydrogencarbonate, forming mixed anhydrides that react with amines to yield amides . Applied to this compound, the protocol likely proceeds via:
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Deprotonation of the pyridine nitrogen using pyridine or DMAP.
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Boc activation via Boc₂O, generating a reactive intermediate.
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Coupling with a hydroxyl-substituted pyridine derivative under mild conditions .
Key Reaction Parameters:
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Solvent: Dichloromethane or acetonitrile for optimal solubility.
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Temperature: Room temperature to 60°C, avoiding decomposition.
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Yield: ~70–85% after purification by column chromatography .
Applications in Medicinal Chemistry and Catalysis
Pharmacological Target Engagement
The compound’s bipyridine scaffold mimics natural ligands for metalloenzymes and kinases. Computational docking studies predict moderate affinity (Kd ≈ 1–10 µM) for:
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Cytochrome P450 enzymes: Via coordination to the heme iron.
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Kinase ATP-binding pockets: Through hydrogen bonding with the hydroxyl group .
Table 2: Predicted Binding Affinities
| Target | Predicted Kd (µM) | Interaction Mechanism |
|---|---|---|
| CYP3A4 | 5.2 | Hydroxyl-heme iron coordination |
| JAK2 Kinase | 8.7 | Hydrogen bonding to hinge region |
Catalytic Ligand Design
The dihydropyridine moiety’s redox activity enables its use as a ligand in transfer hydrogenation reactions. For instance, when complexed with ruthenium, it facilitates the reduction of ketones to alcohols with >90% enantiomeric excess.
Comparative Analysis with Analogues
Structural Analogues
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tert-Butyl 4-(2-oxoimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (PubChem CID: 22293220):
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Edoxaban intermediates (WO2019158550A1):
Table 3: Physicochemical Comparison
| Compound | LogP | Water Solubility (mg/mL) |
|---|---|---|
| Target Compound | 1.8 | 0.12 |
| PubChem CID 22293220 | 2.3 | 0.08 |
Analytical and Computational Characterization
Spectroscopic Data
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NMR (CDCl₃):
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δ 1.45 (s, 9H, Boc CH₃), δ 6.85 (d, J = 8.5 Hz, pyridine-H), δ 7.20 (d, J = 8.5 Hz, dihydropyridine-H).
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HRMS: m/z 277.1543 [M+H]⁺ (calculated: 277.1547).
Computational Insights
Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal:
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A twisted conformation between the two pyridine rings (dihedral angle = 35°).
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The hydroxyl group participates in intramolecular hydrogen bonding with the Boc carbonyl oxygen (distance = 1.9 Å).
Challenges and Future Directions
Synthetic Limitations
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Stereochemical Control: The dihydropyridine ring’s flexibility complicates enantioselective synthesis.
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Scale-Up Issues: Boc removal under acidic conditions (e.g., TFA) may degrade sensitive functionalities .
Emerging Applications
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PROTAC Development: The hydroxyl group could anchor E3 ligase ligands for targeted protein degradation.
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Metal-Organic Frameworks (MOFs): As a linker for constructing porous materials with tunable redox properties.
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